molecular formula C15H21NO5 B2540169 Benzyl (tert-butoxycarbonyl)serinate CAS No. 141527-78-8; 145612-59-5; 59524-02-6

Benzyl (tert-butoxycarbonyl)serinate

Cat. No.: B2540169
CAS No.: 141527-78-8; 145612-59-5; 59524-02-6
M. Wt: 295.335
InChI Key: BQADRZHPZVQGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (tert-butoxycarbonyl)serinate typically involves the protection of the amino group of serine with a tert-butoxycarbonyl group and the hydroxyl group with a benzyl group. This can be achieved using di-tert-butyl dicarbonate and benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butoxycarbonyl)serinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected serine, oxidized derivatives, and substituted serine compounds .

Scientific Research Applications

Benzyl (tert-butoxycarbonyl)serinate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)serinate involves its role as a protected amino acid derivative. The protective groups (benzyl and tert-butoxycarbonyl) help in controlling the reactivity of the amino and hydroxyl groups during chemical reactions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (tert-butoxycarbonyl)alaninate
  • Benzyl (tert-butoxycarbonyl)glycinate
  • Benzyl (tert-butoxycarbonyl)valinate

Uniqueness

Benzyl (tert-butoxycarbonyl)serinate is unique due to its specific protective groups, which provide stability and control during chemical reactions. This makes it particularly useful in peptide synthesis and other organic synthesis processes .

Properties

CAS No.

141527-78-8; 145612-59-5; 59524-02-6

Molecular Formula

C15H21NO5

Molecular Weight

295.335

IUPAC Name

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)

InChI Key

BQADRZHPZVQGCW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

solubility

not available

Origin of Product

United States

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